Enhanced Lipophilicity (XLogP3-AA) Versus De-Fluorinated Analog 5-Bromo-2-chloroquinoline
5-Bromo-2-chloro-6-fluoroquinoline exhibits a computed XLogP3-AA of 3.9 , representing an increase of approximately 0.92 log units relative to its de-fluorinated analog 5-bromo-2-chloroquinoline, which has an ACD/LogP of 2.98 . This difference in lipophilicity is quantitatively meaningful for predicting passive membrane permeability and oral absorption in lead optimization workflows.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 5-Bromo-2-chloroquinoline: ACD/LogP = 2.98 |
| Quantified Difference | ΔlogP ≈ +0.92 (target more lipophilic) |
| Conditions | Computed values: XLogP3-AA (PubChem-derived algorithm) for target; ACD/LogP (ACD/Labs algorithm) for comparator. Both are computational predictions, not experimental shake-flask measurements. |
Why This Matters
A logP increase of ~0.9 units can significantly enhance predicted membrane permeability, making the 6-fluoro analog more suitable for programs targeting intracellular or CNS-penetrant candidates.
